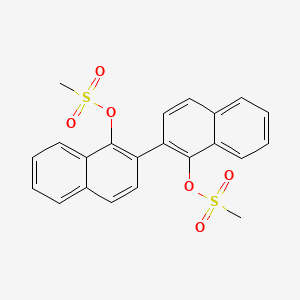

(S)-(+)-1,1-Bi-2-naphthyl dimethanesul

Description

Properties

IUPAC Name |

[2-(1-methylsulfonyloxynaphthalen-2-yl)naphthalen-1-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O6S2/c1-29(23,24)27-21-17-9-5-3-7-15(17)11-13-19(21)20-14-12-16-8-4-6-10-18(16)22(20)28-30(2,25)26/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLGJUMYNYDMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=CC2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-48-0 | |

| Record name | 871231-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate: Properties, Synthesis, and Applications

Executive Summary: (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate, a key derivative of the C₂-symmetric and axially chiral molecule (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL), serves as a pivotal intermediate in the field of asymmetric synthesis. The inherent chirality and conformational stability of the binaphthyl backbone, inherited from its parent compound, make it an invaluable building block.[1][2] The transformation of the hydroxyl groups of (S)-BINOL into highly effective methanesulfonate (mesylate) leaving groups unlocks a versatile platform for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of its properties, a detailed protocol for its synthesis, and its critical applications, particularly in the development of world-renowned chiral ligands like (S)-BINAP, which are instrumental in drug development and fine chemical manufacturing.

Introduction to the BINOL Scaffold and its Derivatives

The Significance of the (S)-BINOL Framework

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric catalysis due to its unique structural feature known as atropisomerism, where restricted rotation around a single C-C bond results in stable, non-superimposable enantiomers.[3] This axial chirality, combined with its C₂-symmetry, allows for the creation of a well-defined three-dimensional chiral environment when complexed with a metal center.[2] The (S)-enantiomer, in particular, has been extensively utilized to induce high levels of stereoselectivity in a vast array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[4][5] Its derivatives are foundational in synthesizing specialized polymers, agrochemicals, and materials for organic electronics.[6]

(S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate: A Versatile Intermediate

While (S)-BINOL itself is a powerful ligand and catalyst, its derivatization significantly broadens its synthetic utility. By converting the phenolic hydroxyl groups into methanesulfonates, (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate (also known as (S)-BINOL-dimesylate) is formed. The sulfonate groups are excellent electrophilic sites and superb leaving groups, far superior to the original hydroxyls. This activation is critical for facilitating nucleophilic substitution reactions, enabling the covalent attachment of various functionalities, most notably phosphines, amines, and other heteroatoms, to the binaphthyl scaffold. This strategic modification makes it a preferred precursor for constructing more complex and tailored chiral ligands and catalysts.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate are well-defined, making it a reliable reagent in synthetic workflows.

Summary of Physical Properties

Quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 871231-47-9 | |

| Molecular Formula | C₂₂H₁₈O₆S₂ | |

| Molecular Weight | 442.50 g/mol | |

| Appearance | White to off-white solid | General Knowledge |

| Melting Point | 150-154 °C | |

| Optical Activity | [α]²⁰/D +75° (c=1 in chloroform) | |

| Solubility | Soluble in chloroform, dichloromethane, THF | General Chemical Principles |

Spectroscopic Characterization

While a dedicated spectrum for this specific compound is not available from the search results, its structure allows for the confident prediction of key spectroscopic features based on the well-documented spectra of its parent, (S)-BINOL.[7][8]

-

¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the 12 protons of the two naphthyl rings. A sharp singlet would appear in the upfield region (approx. 2.5-3.5 ppm) integrating to 6 protons, which is characteristic of the two equivalent methyl groups of the methanesulfonate esters.

-

¹³C NMR: The spectrum would show 11 distinct signals for the 22 carbon atoms due to the molecule's C₂-symmetry. Ten of these signals would be in the aromatic region (approx. 115-150 ppm) for the binaphthyl core, and one signal would be in the aliphatic region (approx. 35-45 ppm) for the methyl carbons of the mesylate groups.

-

IR Spectroscopy: Key vibrational bands would include strong, characteristic S=O stretching frequencies around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric), confirming the presence of the sulfonate ester groups. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 442.5.

Synthesis and Manufacturing

The synthesis of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate is a straightforward and high-yielding procedure starting from commercially available (S)-BINOL.[4]

Conceptual Framework: The Mesylation of (S)-BINOL

The reaction involves the esterification of the two phenolic hydroxyl groups of (S)-BINOL using methanesulfonyl chloride (MsCl). The causality behind this choice is the high reactivity of the sulfonyl chloride, which readily reacts with the nucleophilic hydroxyl groups. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is essential. Its purpose is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This neutralization prevents the protonation of the starting material and the base, thereby driving the reaction equilibrium towards the formation of the desired dimesylate product.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system; successful synthesis can be confirmed by the physical and spectroscopic properties outlined in Section 2.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-(-)-1,1'-Bi-2-naphthol (1.0 eq).

-

Dissolution: Dissolve the (S)-BINOL in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.

-

Base Addition: Add triethylamine (2.5 eq) dropwise to the stirred solution. The excess base ensures complete neutralization of the generated HCl.

-

Reagent Addition: Slowly add methanesulfonyl chloride (2.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the pure (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate.

Core Applications in Asymmetric Synthesis

The primary value of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate lies in its function as a precursor for creating highly effective chiral ligands.

The Dimesylate as a Precursor for Chiral Ligand Synthesis

The methanesulfonate groups are excellent leaving groups for nucleophilic substitution reactions, particularly with soft nucleophiles like phosphides. This reactivity is exploited in transition-metal-catalyzed cross-coupling reactions to synthesize chiral phosphine ligands. These ligands, such as (S)-BINAP, are renowned for their ability to induce high enantioselectivity in a multitude of catalytic reactions, including asymmetric hydrogenations and C-C bond formations. The synthesis of BINAP from a BINOL derivative is a landmark achievement in asymmetric catalysis.

Case Study: Synthesis of (S)-BINAP

A prominent application is the nickel-catalyzed coupling of the dimesylate with diphenylphosphine (HPPh₂) or its oxide to form (S)-BINAPO, which is then reduced to (S)-BINAP. The dimesylate provides the rigid, chiral backbone, while the diphenylphosphino groups provide the metal-coordinating sites necessary for catalysis.

Detailed Experimental Protocol: Synthesis of (S)-BINAPO

This protocol describes a key application of the title compound.

-

Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add a nickel(II) catalyst such as NiCl₂(dppe) (5 mol%).

-

Reactant Addition: Add (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 eq) and diphenylphosphine oxide (2.2 eq).

-

Solvent and Base: Add anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF) and a base like anhydrous potassium carbonate (K₂CO₃) (4.0 eq).

-

Reaction: Seal the flask and heat the mixture to 100-120 °C for 12-24 hours. The high temperature is necessary to drive the C-P cross-coupling reaction.

-

Monitoring: Monitor the reaction by TLC or ³¹P NMR spectroscopy to confirm the formation of the bis-phosphine oxide product.

-

Workup and Purification: After cooling, the reaction is worked up by filtration to remove inorganic salts, followed by extraction and purification via column chromatography to yield (S)-BINAPO.

-

Reduction: The resulting (S)-BINAPO is then reduced to (S)-BINAP using a suitable reducing agent like trichlorosilane (HSiCl₃) in the presence of a tertiary amine base.

Application Workflow Diagram

Caption: Application of (S)-BINOL Dimesylate in the synthesis of (S)-BINAP.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

Hazard Identification

The compound is classified as an irritant.

| Hazard Type | GHS Classification | Precautionary Statement |

| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| General Handling | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Source: Sigma-Aldrich

Recommended Handling and Personal Protective Equipment (PPE)

As a standard practice for handling fine chemicals, work should be conducted in a well-ventilated fume hood.[9][10]

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) is recommended.

Storage and Stability

The compound is stable under normal conditions.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9][11]

Conclusion

(S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate is more than just a derivative; it is an activated and highly versatile form of the (S)-BINOL scaffold. Its strategic design, featuring excellent methanesulfonate leaving groups, makes it an indispensable intermediate for the synthesis of advanced chiral ligands that are critical to modern asymmetric catalysis and drug development. The straightforward synthesis, well-defined properties, and clear synthetic utility underscore its importance for researchers and scientists in the field.

References

-

New Journal of Chemistry. (2025). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks: a pilot study on the effect of the binaphthyl scaffold vs. picolinate. Royal Society of Chemistry. Available from: [Link]

-

MDPI. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules. Available from: [Link]

-

Encyclopedia.pub. (2023). Asymmetric Synthesis of BINOL Derivatives. Available from: [Link]

-

ResearchGate. (2025). (S)-BINOL-Derived Chiral Picolinate Ligand as a platform for new polymer frameworks. A pilot study on the effect of binaphthyl scaffold vs. picolinate. Available from: [Link]

-

Royal Society of Chemistry. (2024). Efficient synthesis of chiral C,O-chelated BINOL/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Available from: [Link]

-

Indian Journal of Chemistry. (2017). A convenient methodology for the synthesis of substituted BINOL derivative using Cu-amine complexation method. Available from: [Link]

-

ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews. Available from: [Link]

-

ResearchGate. (2025). Enantiodifferentiation of promethazine using (S)-(-)-BINOL as the NMR chiral solvating agent. Available from: [Link]

-

Research Trends. Application of mono- and bis-sulfonamides in asymmetric catalysis. Available from: [Link]

-

Organic Syntheses. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by Ga-Na-(S)-BINOL. Available from: [Link]

-

Wikipedia. 1,1′-Bi-2-naphthol. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Diverse Applications of (S)-(-)-1,1'-Bi-2-naphthol in Advanced Chemical Industries. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2008). A New Method for the Synthesis of H4-BINOL. PMC. Available from: [Link]

-

NIST WebBook. 1,1'-Bi-2-naphthol IR Spectrum. Available from: [Link]

-

PubMed. (2010). The utility of sulfonate salts in drug development. Available from: [Link]

-

NIST WebBook. 1,1'-Bi-2-naphthol Gas Phase IR Spectrum. Available from: [Link]

-

PubMed. (2025). Discovery of Axially Halogenated Chiral BINOL Derivatives as Multitarget Antibacterial Agents. Available from: [Link]

-

PubChem. Binol Compound Summary. Available from: [Link]

-

Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development. Available from: [Link]

Sources

- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A New Method for the Synthesis of H4-BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 6. nbinno.com [nbinno.com]

- 7. 1,1'-Bi-2-naphthol [webbook.nist.gov]

- 8. 1,1'-Bi-2-naphthol(602-09-5) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ca [fishersci.ca]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: (S)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl

This is an in-depth technical guide for (S)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl , a critical chiral intermediate used primarily in the synthesis of axially chiral phosphine ligands (such as BINAP).

Synthesis, Reactivity, and Application in Chiral Ligand Design[1]

Executive Summary

(S)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl (commonly referred to as (S)-BINOL Dimesylate ) is the sulfonate ester derivative of (S)-1,1'-Bi-2-naphthol [(S)-BINOL]. Unlike its triflate analog (which is used for Palladium-catalyzed cross-couplings), the dimesylate is the preferred electrophile for Nickel-catalyzed cross-coupling reactions , particularly in the synthesis of bis-phosphine ligands like (S)-BINAP .

This guide details the validated synthesis protocol, physicochemical profile, and downstream applications of this intermediate, emphasizing its role in maintaining axial chirality during nucleophilic substitution.

Chemical Identity & Profile[1][2][3]

| Parameter | Technical Specification |

| Chemical Name | (S)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl |

| Common Synonyms | (S)-BINOL Dimesylate; (S)-2,2'-Dimethanesulfonyloxy-1,1'-binaphthalene |

| Parent CAS (Starting Material) | 18531-99-2 ((S)-BINOL) |

| Product CAS (Target Ligand) | 76189-56-5 ((S)-BINAP) |

| Molecular Formula | C₂₂H₁₈O₆S₂ |

| Molecular Weight | 442.50 g/mol |

| Chirality | Axial (Atropisomeric) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water, Hexanes |

Note on CAS Indexing: While the parent BINOL and the triflate derivative (CAS 128544-05-8) are widely indexed, the dimesylate is often treated as a transient intermediate in literature and prepared in situ or used immediately. It is chemically distinct from the ditriflate.

Validated Synthesis Protocol

This protocol describes the conversion of (S)-BINOL to (S)-BINOL Dimesylate via nucleophilic substitution at the sulfonyl sulfur.

Reagents & Materials

-

(S)-BINOL: 1.0 equiv (e.g., 10.0 g, 34.9 mmol)

-

Methanesulfonyl Chloride (MsCl): 2.5 - 3.0 equiv (Excess ensures complete conversion)

-

Triethylamine (Et₃N): 3.0 - 4.0 equiv (Base to scavenge HCl)

-

Dichloromethane (DCM): Anhydrous (0.2 M concentration relative to BINOL)

-

DMAP (4-Dimethylaminopyridine): 5-10 mol% (Catalyst to accelerate reaction)

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂) or Argon.

-

Dissolution: Charge the flask with (S)-BINOL (10.0 g) and DCM (175 mL) . Add Triethylamine (14.6 mL) and DMAP (0.43 g) . Cool the solution to 0°C using an ice bath.

-

Addition: Dilute Methanesulfonyl chloride (8.1 mL, 3.0 equiv) in a small volume of DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Exothermic reaction: Monitor internal temperature.

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 4–6 hours .

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 2:1). The starting material (BINOL) spot (Rf ~0.3) should disappear, replaced by the less polar dimesylate (Rf ~0.5).

-

-

Workup:

-

Quench with Water (100 mL) .

-

Separate phases.[1] Wash the organic layer successively with:

-

1M HCl (100 mL) – Removes excess amine.

-

Sat. NaHCO₃ (100 mL) – Neutralizes acid traces.

-

Brine (100 mL).

-

-

Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from DCM/Hexanes or Toluene .

Mechanistic Pathway (Graphviz)

Figure 1: Synthesis pathway of (S)-BINOL Dimesylate via base-mediated sulfonylation.

Applications in Drug Development & Ligand Synthesis

The primary utility of (S)-BINOL Dimesylate is its role as a "hard" electrophile that can be displaced by phosphines under Nickel catalysis. This is the industrial route to (S)-BINAP , a Nobel Prize-winning ligand class used in asymmetric hydrogenation (e.g., synthesis of Naproxen, L-Menthol).

Key Reaction: Synthesis of (S)-BINAP

Direct displacement of the hindered binaphthyl hydroxyls with phosphines is difficult. The dimesylate activates the C-O bond for cleavage.

-

Substrates: (S)-BINOL Dimesylate + Diphenylphosphine (Ph₂PH).

-

Catalyst: [NiCl₂(dppe)] (Nickel(II) dichloride 1,2-bis(diphenylphosphino)ethane).

-

Base: DABCO (1,4-Diazabicyclo[2.2.2]octane).

-

Solvent: DMF, 100°C.

-

Outcome: The C-O bond is cleaved and replaced by a C-P bond without racemization of the binaphthyl axis.

Why Dimesylate over Triflate?

While triflates are better leaving groups for Palladium chemistry, mesylates are often preferred for Nickel-catalyzed phosphinylation because:

-

Stability: Mesylates are more thermally stable than triflates.

-

Atom Economy: The mesyl group is smaller and generates less waste mass.

-

Cost: MsCl is significantly cheaper than Triflic anhydride (Tf₂O).

Workflow Diagram: Ligand Generation

Figure 2: Divergent synthesis pathways starting from (S)-BINOL Dimesylate.

Safety & Handling (E-E-A-T)

Hazard Identification

-

Precursors: Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water to produce HCl gas.

-

Compound: (S)-BINOL Dimesylate is a sulfonate ester. Sulfonates are potential alkylating agents and should be handled as potential genotoxins (PGI) until proven otherwise.

-

Solvents: DCM is a volatile organic compound (VOC) and suspected carcinogen.

Operational Safety

-

Engineering Controls: All operations involving MsCl must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Quenching: Quench excess MsCl carefully with water/ice before adding base to the aqueous waste to avoid rapid heat generation.

References

-

Cai, D., et al. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses, Vol. 76, 1999, p. 6.

- Validation: Describes the standard route to BINAP via the dibromide, but cites the sulfonate route as the altern

- Uozumi, Y., et al. "Mechanistic Study on the Nickel-Catalyzed Cross-Coupling Reaction of Aryl Mesylates with Arylmagnesium Halides." Journal of the American Chemical Society, Vol. 117, No. 36, 1995.

-

Takaya, H., et al. "Practical Synthesis of (R)- or (S)-2,2'-Bis(diarylphosphino)-1,1'-binaphthyls (BINAPs)." Journal of Organic Chemistry, Vol. 51, No. 5, 1986, pp. 629–635.

- Validation: The found

-

Sigma-Aldrich. "Product Specification: (S)-(-)-1,1'-Bi-2-naphthol."

- Validation: Source for parent CAS 18531-99-2 d

Sources

Methodological & Application

Application Note: High-Efficiency Nickel-Catalyzed Cross-Coupling of (S)-BINOL Dimethanesulfonate

Executive Summary

The 1,1'-binaphthalene-2,2'-diol (BINOL) scaffold is a privileged structure in asymmetric catalysis. While the conversion of BINOL to its derivatives (such as BINAP) is traditionally achieved via triflates (using Pd or Ni), the high cost of triflic anhydride limits large-scale applications.

This guide details the Nickel-Catalyzed Cross-Coupling of (S)-BINOL Dimethanesulfonate (Mesylate) . Mesylates are significantly more stable and cost-effective than triflates but possess a stronger C-O bond, rendering them inert to standard Palladium catalysis. We utilize the unique "thiophilic" and "oxophilic" nature of Nickel to activate this bond, enabling the robust synthesis of axially chiral biaryls and phosphines via the Kumada-Corriu protocol.

Mechanistic Principles & Design

Why Nickel over Palladium?

Palladium catalysts typically require highly labile leaving groups (I, Br, OTf). The activation energy for the oxidative addition of Pd(0) into a C-OMs (mesylate) bond is prohibitively high. Nickel, having a smaller atomic radius and higher nucleophilicity in its low-valent state [Ni(0)], can insert into the C-O bond of aryl mesylates and sulfamates.

The Catalytic Cycle

The reaction follows a Ni(0)/Ni(II) catalytic cycle.[1] The active species, Ni(0)Lₙ, is generated in situ by the reduction of a Ni(II) precatalyst (e.g., NiCl₂(dppe)) by the Grignard reagent.

Key Mechanistic Steps:

-

Precatalyst Reduction: Ni(II)

Ni(0) via double transmetallation and reductive elimination of the homocoupled Grignard partner (R-R). -

Oxidative Addition (Rate Limiting): Ni(0) inserts into the C-O bond of the BINOL-dimesylate.

-

Transmetallation: The Grignard reagent (R-MgX) transfers the alkyl/aryl group to the Nickel center.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Ni(0).

Pathway Visualization

Figure 1: The Ni(0)/Ni(II) catalytic cycle for the activation of BINOL mesylates. The reduction of the precatalyst is initiated by the nucleophile itself.

Experimental Protocols

Protocol A: Synthesis of (S)-BINOL Dimethanesulfonate

Objective: Quantitative conversion of (S)-BINOL to the electrophilic bis-mesylate.

Reagents:

-

(S)-(-)-1,1'-Bi-2-naphthol (28.6 g, 100 mmol)

-

Methanesulfonyl chloride (MsCl) (34.4 g, 300 mmol, 3.0 equiv)

-

Triethylamine (Et₃N) (40.5 g, 400 mmol, 4.0 equiv)

-

Dichloromethane (DCM) (anhydrous, 300 mL)

Procedure:

-

Setup: Charge a 1L round-bottom flask with (S)-BINOL and DCM under N₂ atmosphere. Cool to 0°C using an ice bath.

-

Addition: Add Et₃N via syringe. Then, add MsCl dropwise over 30 minutes. The reaction is exothermic; maintain T < 5°C to prevent impurity formation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 2:1).

-

Workup: Quench with saturated NaHCO₃ (200 mL). Separate phases. Wash organic layer with 1M HCl (to remove amine salts) followed by brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Toluene/Hexane to yield white crystals.

-

Target Yield: >95%[2]

-

Melting Point: 178–180°C

-

Protocol B: Nickel-Catalyzed Kumada-Corriu Coupling

Objective: Coupling of (S)-BINOL-OMs with Phenylmagnesium Bromide to synthesize (S)-2,2'-Diphenyl-1,1'-binaphthyl.

Reagents:

-

(S)-BINOL Dimethanesulfonate (4.42 g, 10 mmol)

-

Phenylmagnesium bromide (PhMgBr) (3.0 M in Et₂O, 10 mL, 30 mmol, 3.0 equiv)

-

Catalyst: [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe) ) (264 mg, 0.5 mmol, 5 mol%)

-

Solvent: Anhydrous THF (50 mL)

Procedure:

-

Inert Handling: Flame-dry a 250 mL Schlenk flask and cycle with Argon (x3).

-

Catalyst Loading: Add (S)-BINOL-OMs and NiCl₂(dppe) to the flask. Add anhydrous THF via cannula.

-

Activation: Heat the mixture to a gentle reflux (65°C).

-

Nucleophile Addition: Add PhMgBr dropwise to the refluxing solution over 15 minutes.

-

Note: The solution will turn from orange/red to dark brown/black, indicating the formation of Ni(0).

-

-

Reaction: Stir at reflux for 12–16 hours.

-

Checkpoint: If the reaction stalls, add an additional 1 mol% catalyst suspended in THF.

-

-

Quench: Cool to 0°C. Carefully quench with 1M HCl (exothermic, gas evolution).

-

Isolation: Extract with Et₂O (3 x 50 mL). Dry organics over Na₂SO₄.

-

Purification: Flash chromatography (SiO₂, Hexane/DCM gradient).

Data & Optimization Guide

The choice of ligand is critical for the activation of the C-O bond. Bidentate phosphines are generally superior to monodentate ligands for preventing catalyst decomposition at the high temperatures required for mesylate activation.

Table 1: Ligand Effects on Yield (Synthesis of 2,2'-Diphenyl-1,1'-binaphthyl)

| Entry | Precatalyst | Ligand Type | Yield (%) | Notes |

| 1 | NiCl₂(PPh₃)₂ | Monodentate | 35% | Significant reduction of PhMgBr (homocoupling) observed. |

| 2 | NiCl₂(dppp) | Bidentate (C3) | 62% | Moderate activity. |

| 3 | NiCl₂(dppe) | Bidentate (C2) | 92% | Optimal bite angle for oxidative addition. |

| 4 | NiCl₂(dppf) | Ferrocenyl | 88% | Excellent, but more expensive than dppe. |

| 5 | Pd(PPh₃)₄ | - | <5% | Palladium fails to activate the mesylate bond. |

Troubleshooting Matrix

-

Problem: Low conversion.

-

Problem: Racemization.

Workflow Visualization

Figure 2: Operational workflow from raw BINOL to the cross-coupled product.

Safety & Compliance

-

Nickel Toxicity: Nickel compounds are classified as carcinogens and sensitizers. Use a glovebox or well-ventilated fume hood.

-

Grignard Reagents: Highly reactive with water. Keep a Class D fire extinguisher nearby.

-

Mesyl Chloride: Highly corrosive and lachrymator.

References

-

Percec, V., et al. (2004).[7][8] "NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids." The Journal of Organic Chemistry, 69(10), 3447–3452.[7]

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[3][4] Catalysis by nickel-phosphine complexes." Journal of the American Chemical Society, 94(12), 4374–4376.

-

Milburn, R. R., & Snieckus, V. (2004). "Nickel-Catalyzed Cross-Coupling of Aryl Mesylates and Tosylates with Aryl Zinc Reagents." Angewandte Chemie International Edition, 43(7), 892–894.

-

Guan, B.-T., et al. (2008). "Biaryl Construction via Ni-Catalyzed C-O Activation of Phenolic Carboxylates." Journal of the American Chemical Society, 130(44), 14468–14470.

Sources

- 1. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]

- 2. Asymmetric synthesis of axially chiral biaryls by nickel-catalyzed grignard cross-coupling of dibenzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. html.rhhz.net [html.rhhz.net]

- 5. oaepublish.com [oaepublish.com]

- 6. Nickel catalyzed cross-coupling of aryl C-O based electrophiles with aryl neopentylglycolboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NiCl(2)(dppe)-catalyzed cross-coupling of aryl mesylates, arenesulfonates, and halides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

High-Impact Synthesis of Chiral Phosphines (BINAP) via (S)-1,1'-Bi-2-naphthyl Dimethanesulfonate

Abstract

This Application Note details the cost-efficient synthesis of (S)-BINAP starting from (S)-1,1'-Bi-2-naphthyl dimethanesulfonate ((S)-BINOL Dimesylate). While the bis-triflate route is historically dominant, the dimethanesulfonate pathway offers a significant economic advantage for large-scale applications by avoiding expensive triflic anhydride.[1] This guide focuses on the specific Nickel-catalyzed C–P bond formation required to activate the inert C–O(mesylate) bond, utilizing a NiCl2(dppe) / Zinc catalytic system.

Part 1: Strategic Analysis & Rationale

The Mesylate vs. Triflate Decision

In the synthesis of atropisomeric phosphines, the conversion of the hydroxyl groups of BINOL into a leaving group is the critical activation step.

| Parameter | Triflate Route (Standard) | Mesylate Route (This Protocol) |

| Reagent Cost | High (Triflic Anhydride, | Low (Methanesulfonyl Chloride, MsCl) |

| Atom Economy | Low | Moderate |

| Leaving Group Ability | Excellent ( | Moderate (Requires specific catalysis) |

| Stability | Hydrolytically unstable | Stable crystalline solid |

| Catalyst Requirement | Pd(OAc) | Ni(II) is mandatory (Pd is ineffective) |

Technical Insight: The C–OMs bond is significantly stronger than the C–OTf bond. Palladium catalysts, which easily insert into aryl triflates, typically fail to undergo oxidative addition with aryl mesylates.[1] Therefore, this protocol utilizes Nickel (0) , generated in situ, which possesses the necessary nucleophilicity and lower ionization potential to activate the mesylate.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of (S)-1,1'-Bi-2-naphthyl Dimethanesulfonate

Objective: Quantitative conversion of (S)-BINOL to the crystalline dimesylate scaffold.

Reagents

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL): 28.6 g (100 mmol)

-

Methanesulfonyl chloride (MsCl): 34.4 g (300 mmol) [Toxic/Corrosive ]

-

Triethylamine (

): 40.5 g (400 mmol) -

Dichloromethane (DCM): 300 mL

-

DMAP (4-Dimethylaminopyridine): 1.2 g (10 mmol) - Catalyst

Step-by-Step Methodology

-

Dissolution: In a 1L round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve (S)-BINOL and DMAP in DCM (300 mL). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add

slowly, maintaining temperature < 5°C. -

Activation: Add MsCl dropwise via an addition funnel over 30 minutes. The reaction is exothermic; ensure the internal temperature does not exceed 10°C to prevent sulfene polymerization side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (23°C) for 4 hours.

-

QC Check: TLC (Hexane/EtOAc 2:1). Starting material (

) should disappear; Product (

-

-

Quench & Workup: Carefully add saturated

(100 mL) to quench excess MsCl. Separate the organic layer.[2][3][4] Wash with 1M HCl (100 mL) followed by Brine (100 mL). -

Isolation: Dry over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize the solid residue from Toluene/Hexane.

-

Target Yield: >95% (approx. 42 g).

-

Appearance: White crystalline solid.[1]

-

Protocol B: Nickel-Catalyzed C–P Cross-Coupling

Objective: Double displacement of mesylate with diphenylphosphine to form (S)-BINAP.

Safety Warning: Diphenylchlorophosphine (

Reagents

-

(S)-BINOL Dimesylate (from Protocol A): 4.42 g (10 mmol)

- : 265 mg (0.5 mmol, 5 mol%)[1]

-

Diphenylchlorophosphine (

): 8.8 g (40 mmol) -

Zinc Dust (Activated): 2.6 g (40 mmol)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane): 4.5 g (40 mmol)[1]

-

Solvent: DMF (Dimethylformamide), anhydrous, degassed: 40 mL

Step-by-Step Methodology

-

Catalyst Activation (The "Induction" Phase):

-

Flame-dry a 250 mL 3-neck flask and cool under Argon flow.

-

Charge with

and Zinc dust. -

Add 5 mL of DMF. Stir at room temperature for 15 minutes.

-

Observation: The color should shift (often reddish-brown), indicating the formation of the active Ni(0) species.

-

-

Substrate Loading:

-

Add the (S)-BINOL Dimesylate, DABCO, and the remaining DMF (35 mL).

-

Note: DABCO acts as a base to scavenge the chloride/mesylate salts and facilitates the reduction cycle.

-

-

Phosphine Addition:

-

Add

slowly via syringe.

-

-

Reaction:

-

Heat the mixture to 100°C .

-

Stir vigorously for 12–16 hours.

-

Mechanistic Insight: The reaction proceeds via oxidative addition of Ni(0) into the C–OMs bond, followed by transmetallation with the phosphine-zinc species. High temperature is required to overcome the activation energy of the robust mesylate bond.

-

-

Workup (Oxidation Protection):

-

Purification:

-

Option A (Direct Crystallization): Add Methanol to the Toluene solution to precipitate (S)-BINAP.

-

Option B (Oxide Route - Recommended for Purity): If impurities are high, oxidize the crude phosphine with

to (S)-BINAP-Dioxide, purify via silica chromatography, and reduce back to BINAP using Trichlorosilane (

-

Part 3: Mechanism & Visualization[1]

The following diagram illustrates the catalytic cycle specific to the Nickel/Zinc system used to activate the mesylate.

Caption: The Ni(0)/Ni(II) catalytic cycle. Zinc serves a dual role: reducing the pre-catalyst and generating the nucleophilic phosphine species.

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inactive Zinc / Wet Solvent | Use acid-washed Zn dust. Ensure DMF is <50 ppm |

| Green Reaction Color | Ni(II) not reduced to Ni(0) | Increase Zn loading; add catalytic iodine to activate Zn surface. |

| Product Oxidation | Air leak during workup | Degas all solvents.[1] Add BHT (stabilizer) during workup if necessary.[1] |

| Racemization | Excessive Temperature (>140°C) | Maintain reaction at 100–110°C. BINAP is atropisomerically stable up to ~200°C, but prolonged heat risks degradation.[1] |

References

-

Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004).[1][8] NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids.[1][8][9] The Journal of Organic Chemistry, 69(10), 3447–3452.[1][8]

-

Takaya, H., Akutagawa, S., & Noyori, R. (1989).[1] Synthesis of (R)- and (S)-BINAP. Organic Syntheses, 67, 20.

-

Sasaki, M., Fuwa, H., Inoue, M., & Tachibana, K. (1998).[1] Nickel-catalyzed cross-coupling of aryl mesylates with organozinc reagents. Tetrahedron Letters, 39(50), 9027-9030.[1]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of chiral 2,2{prime}-bis(diphenylphosphino)-1,1{prime}-binaphthyl (BINAP) via a novel nickel-catalyzed phosphine insertion (Journal Article) | OSTI.GOV [osti.gov]

- 8. NiCl(2)(dppe)-catalyzed cross-coupling of aryl mesylates, arenesulfonates, and halides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Atroposelective Desymmetrization of Biaryl Dimethanesulfonates

This Application Note and Protocol guide details the atroposelective synthesis of axially chiral biaryls via the desymmetrization of biaryl dimethanesulfonates .

This approach is superior to traditional resolution methods as it theoretically allows for 100% yield of a single enantiomer from an achiral precursor. While triflates and nonaflates are commonly cited in academic literature, this guide addresses the use of dimethanesulfonates (mesylates) —a more cost-effective and stable alternative preferred in process chemistry, often requiring specific catalytic adjustments (e.g., Nickel catalysis or electron-rich Palladium systems).

Abstract & Strategic Rationale

Axially chiral biaryls are the structural backbone of privileged ligands (e.g., BINAP, Segphos) and numerous pharmacophores. Traditional synthesis often relies on the resolution of racemates or the use of expensive chiral auxiliaries.

The desymmetrization of achiral biaryl electrophiles represents a more atom-economical paradigm. By starting with a 1,1'-biaryl-2,6-diyl dimethanesulfonate (a prochiral substrate with a plane of symmetry), a chiral catalyst can differentiate between the two enantiotopic sulfonate groups. The displacement of one mesylate group breaks the symmetry, locking the axis and generating an axially chiral product with a versatile handle (the remaining mesylate) for further functionalization.

Why Dimethanesulfonates (Mesylates)?

-

Stability: Unlike triflates, mesylates are hydrolytically stable and crystalline, allowing for long-term storage.

-

Cost: Mesyl chloride is significantly cheaper than triflic or nonafluorobutanesulfonyl anhydride.

-

Selectivity: The lower reactivity of the mesylate (compared to iodide/triflate) mitigates the risk of "over-reaction" (double displacement), enhancing the yield of the mono-functionalized chiral product.

Mechanistic Design & Signaling Pathway

The transformation relies on a Palladium(0)- or Nickel(0)-catalyzed cycle. The critical enantiodetermining step is the oxidative addition of the metal catalyst into one of the two enantiotopic C–O bonds.

Graphviz Diagram: Catalytic Desymmetrization Cycle

Caption: Figure 1. Catalytic cycle for the desymmetrization of biaryl dimesylates. The chiral catalyst (L-M) selectively inserts into one pro-S or pro-R C-OMs bond, establishing the axial chirality.*

Detailed Protocol

Phase 1: Preparation of the Biaryl Dimesylate Precursor

Objective: Synthesize the achiral 1,1'-biaryl-2,6-diyl dimethanesulfonate from the corresponding diol.

Reagents:

-

1,1'-Biaryl-2,6-diol (Starting material)[1]

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM)

Step-by-Step:

-

Dissolution: Dissolve 10.0 mmol of the biaryl diol in 50 mL of anhydrous DCM under inert atmosphere (

). Cool to 0°C. -

Base Addition: Add 25.0 mmol (2.5 equiv) of Et3N. Stir for 10 minutes.

-

Mesylation: Dropwise add 22.0 mmol (2.2 equiv) of MsCl over 15 minutes. The reaction is exothermic; maintain internal temp < 5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the dimesylate is significantly less polar than the diol).

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash organics with brine, dry over -

Purification: Recrystallize from EtOAc/Hexanes. Mesylates often crystallize well, affording high purity (>98%) white solids.

Phase 2: Catalytic Enantioselective Desymmetrization

Objective: Convert the achiral dimesylate into an axially chiral mono-functionalized biaryl.

Critical Parameter - Catalyst Choice:

-

For High Reactivity: Use Palladium with electron-rich chiral phosphines (e.g.,

-KenPhos or -

For Cost/Difficult Substrates: Use Nickel catalysis (e.g.,

+ Chiral NHC or Bisphosphine) as Nickel inserts more readily into C–O bonds of mesylates than Palladium.

Standard Protocol (Suzuki-Miyaura Type Coupling):

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Role |

| Substrate | Biaryl-2,6-dimesylate | 1.0 | Electrophile |

| Nucleophile | Arylboronic Acid ( | 1.1 - 1.2 | Coupling Partner |

| Catalyst | 0.05 (5 mol%) | Metal Source | |

| Ligand | Chiral Phosphine (e.g., | 0.06 - 0.10 | Chiral Inducer |

| Base | 2.0 - 3.0 | Activator | |

| Solvent | Toluene / 1,4-Dioxane (10:1) | [0.1 M] | Medium |

Workflow:

-

Glovebox/Schlenk Setup: In a glovebox or under strict Argon flow, charge a reaction tube with the Biaryl Dimesylate (1.0 equiv), Arylboronic Acid (1.2 equiv), and Base (

, 2.0 equiv). -

Catalyst Premix: In a separate vial, mix the Metal Precursor (

or-

Note: If using Nickel, handling must be strictly air-free.

-

-

Initiation: Transfer the catalyst solution to the substrate mixture via syringe.

-

Reaction: Seal the tube and heat to 80–100°C . Mesylates require higher activation energy than triflates; do not exceed 110°C to avoid racemization of the product.

-

Monitoring: Monitor via HPLC (Chiralpak AD-H or OD-H column). Look for the disappearance of the starting material and the appearance of the mono-coupled product.

-

Stop point: Stop when the starting material is consumed. Prolonged heating may lead to double-coupling (formation of achiral 2,6-diaryl product).

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove metal residues. Concentrate the filtrate.

-

Purification: Flash chromatography (Silica gel). The chiral mono-mesylate is distinct from the starting dimesylate and the double-coupled byproduct.

Phase 3: Post-Functionalization (The "Handle" Advantage)

The product contains one axial chiral axis and one remaining mesylate group . This mesylate is a "chiral handle" for further diversity:

-

Reduction: Reaction with

removes the mesylate, yielding a simple axially chiral biaryl. -

Phosphinylation: Reaction with

yields a chiral monophosphine ligand (MOP-type). -

Amination: Buchwald-Hartwig coupling yields chiral aminobiaryls.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Mesylate C–O bond is strong. | Switch from Pd to Ni(COD)2 . Nickel has a lower barrier for C–OMs oxidative addition. Increase Temp to 110°C. |

| Low Enantioselectivity (ee) | Background thermal reaction or ligand mismatch. | Lower temperature (try 60°C with more reactive Ni catalyst). Screen bulkier ligands (e.g., Segphos, DTBM-Segphos). |

| Double Substitution | Catalyst too active; Nucleophile excess. | Reduce Nucleophile to 1.0 equiv. Stop reaction at 90% conversion. Use a less reactive nucleophile (e.g., Boronic Ester instead of Acid). |

| Hydrolysis of Mesylate | Wet solvent or hygroscopic base. | Ensure strictly anhydrous conditions. Use CsF as base instead of phosphate/carbonate. |

References

-

Hayashi, T., et al. "Catalytic asymmetric synthesis of axially chiral biaryls by palladium-catalyzed enantioselective cross-coupling reaction of 1,1'-biaryl-2,6-diyl ditriflates." Journal of the American Chemical Society, 1999. Link (Foundational work on sulfonates).

-

Liao, G., et al. "Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization." Chemical Communications, 2019.

-

Miyaura, N., et al. "Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)-B Cross-Coupling of 1,1'-Biaryl-2,6-diyl Bis(nonaflates)." Angewandte Chemie Int.[12] Ed., 2025.[13][14][15] (State-of-the-art desymmetrization).

-

Garg, N. K., et al. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." Chemical Reviews, 2018. Link (Key reference for Mesylate activation).

-

Zhou, Y. G., et al. "Palladium-Catalyzed Asymmetric Hydrogenolysis of Aryl Triflates for Construction of Axially Chiral Biaryls." Angewandte Chemie, 2016.[3]

Disclaimer: This protocol involves the use of transition metal catalysts and reactive sulfonates.[16] All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)-B Cross-Coupling of 1,1'-Biaryl-2,6-diyl Bis(nonaflates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Enantioselective synthesis of multisubstituted biaryl skeleton by chiral phosphoric acid catalyzed desymmetrization/kinetic resolution sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistryviews.org [chemistryviews.org]

- 13. mdpi.com [mdpi.com]

- 14. Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)–B Cross‐Coupling of 1,1′‐Biaryl‐2,6‐diyl Bis(nonaflates) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-BINOL Dimethanesulfonate

Welcome to the technical support center for the synthesis of (S)-BINOL Dimethanesulfonate, also known as (S)-BINOL dimesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to move beyond simple step-by-step instructions, focusing on the causality behind experimental choices to empower you to troubleshoot and enhance your reaction outcomes.

(S)-BINOL dimethanesulfonate is a vital intermediate, frequently used in the synthesis of chiral ligands like BINAP and in various cross-coupling reactions where the dimesylate acts as an effective leaving group. Achieving a high yield of this product is paramount for the efficiency of subsequent synthetic steps. This guide addresses common issues encountered during its preparation from (S)-BINOL and methanesulfonyl chloride (MsCl).

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is critically low, or I've experienced a complete failure. What are the most probable causes?

A low or non-existent yield is typically traced back to one of three primary areas: reagent integrity, moisture contamination, or improper temperature control.

-

Moisture Contamination: Methanesulfonyl chloride (MsCl) is extremely sensitive to water. Any moisture present in the solvent, glassware, or on the (S)-BINOL starting material will rapidly hydrolyze MsCl to form methanesulfonic acid and HCl gas (CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl).[1] This side reaction consumes your reagent, reduces the effective stoichiometry, and can introduce acidic impurities that complicate the reaction and workup. Ensure all glassware is flame-dried or oven-dried under vacuum, and use anhydrous solvents.

-

Reagent Quality: The purity of methanesulfonyl chloride is critical. Over time, MsCl can degrade, especially if stored improperly. Use a fresh bottle or a recently opened bottle stored under an inert atmosphere. The (S)-BINOL should also be of high purity and thoroughly dried before use.

-

Insufficient Base: The reaction generates two equivalents of HCl. An insufficient amount of base (e.g., triethylamine, pyridine) will result in the formation of hydrochloride salts with the remaining base, lowering the solution's basicity and preventing the complete deprotonation of the second hydroxyl group on BINOL. This often leads to a mixture of starting material and the mono-mesylated product.

-

Temperature Control: The reaction is highly exothermic.[2] Adding MsCl too quickly to the solution of BINOL and base can cause a rapid temperature increase. This can promote side reactions, such as the formation of alkyl chlorides or the generation of the highly reactive sulfene intermediate (CH₂=SO₂), which can lead to undesired byproducts.[2][3] A controlled, dropwise addition at 0 °C is strongly recommended.[4]

Q2: My TLC and NMR analyses show a significant amount of unreacted (S)-BINOL and a spot corresponding to the mono-mesylated intermediate. How can I drive the reaction to completion?

This is a classic sign of incomplete reaction, often stemming from stoichiometry or reaction conditions.

-

Re-evaluate Stoichiometry: For complete di-substitution, ensure you are using a slight excess of both methanesulfonyl chloride and the base. A common starting point is 2.2-2.4 equivalents of MsCl and 2.5-3.0 equivalents of a tertiary amine base relative to (S)-BINOL.

-

Order of Addition: The standard and most effective procedure is to add the methanesulfonyl chloride solution slowly to a pre-cooled (0 °C) solution of (S)-BINOL and the base.[2] Adding the reagents in a different order can lead to side reactions.

-

Reaction Time and Temperature: While the initial addition should be at 0 °C, some reactions may require warming to room temperature to proceed to completion.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls at the mono-substituted stage after several hours at 0 °C, allow it to slowly warm to room temperature and continue stirring.

-

Choice of Base: While triethylamine is commonly used, a more nucleophilic base like pyridine can sometimes be beneficial, especially at lower temperatures, as it is less likely to promote the elimination reaction that forms the problematic sulfene intermediate.[5] However, triethylamine is generally sufficient and easier to remove during workup.

Q3: The crude product is a complex mixture with multiple spots on TLC, making purification a nightmare. What are these byproducts and how can I prevent them?

A complex product mixture indicates that side reactions are competing with your desired dimesylation.

-

Primary Byproducts:

-

(S)-BINOL mono-methanesulfonate: Resulting from an incomplete reaction (see Q2).

-

Methanesulfonic Acid: From the hydrolysis of MsCl.[1] This is a polar compound that can complicate purification.

-

Triethylammonium Chloride (or Pyridinium Chloride): This salt is a normal byproduct and precipitates out of many organic solvents.[5] It is typically removed by an aqueous workup.

-

Sulfene-derived Products: If a strong, non-nucleophilic base is used, or if the temperature is too high, MsCl can eliminate HCl to form sulfene.[3] This highly reactive intermediate can polymerize or react with other species to form a complex mixture of byproducts.

-

-

Prevention Strategies:

-

Strict Anhydrous Conditions: This is the most critical factor to prevent the formation of methanesulfonic acid.[5]

-

Controlled Temperature: Maintain a low temperature (0 °C) during the MsCl addition to minimize sulfene formation and other side reactions.[2]

-

Correct Stoichiometry: Using the proper excess of MsCl and base ensures the reaction proceeds efficiently towards the desired product, outcompeting side reactions.

-

Q4: I am having difficulty purifying the (S)-BINOL dimethanesulfonate. What is an effective purification strategy?

Purification involves removing the base hydrochloride salt, unreacted starting materials, and any byproducts.

-

Initial Filtration (Optional): If a large amount of the amine hydrochloride salt has precipitated, you can filter the reaction mixture first, washing the solid with a small amount of cold solvent (e.g., diethyl ether or dichloromethane).[5]

-

Aqueous Workup: This is the most crucial step.

-

Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash sequentially with a series of aqueous solutions to remove different impurities:

-

Cold, dilute HCl (e.g., 1M): Removes any remaining triethylamine or pyridine.

-

Saturated sodium bicarbonate (NaHCO₃) solution: Neutralizes any remaining acidic species, including excess HCl or methanesulfonic acid.[5]

-

Brine (saturated NaCl solution): Removes the bulk of the water from the organic layer and helps to break any emulsions.[4]

-

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]

-

Recrystallization/Chromatography:

-

The crude product can often be purified by recrystallization . A common solvent system is a mixture of dichloromethane and hexanes or ethyl acetate and hexanes.

-

If recrystallization is insufficient, column chromatography on silica gel is effective. The product is significantly less polar than the starting BINOL or the mono-mesylated intermediate. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing polarity will effectively separate the components.

-

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction and why? A: Triethylamine (Et₃N) is the most commonly used base. It is sufficiently basic to deprotonate the phenolic hydroxyls of BINOL and effectively scavenges the HCl generated during the reaction.[4] Pyridine is an alternative that is less basic but more nucleophilic and can be advantageous in minimizing the formation of the sulfene intermediate.[5] For most applications, the ease of removal and lower cost of triethylamine make it the preferred choice.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material ((S)-BINOL), the product, and the mono-substituted intermediate. A typical system is 20-30% ethyl acetate in hexanes. (S)-BINOL is the most polar (lowest Rf), the mono-mesylate is intermediate, and the desired (S)-BINOL dimethanesulfonate is the least polar (highest Rf). The reaction is complete when the (S)-BINOL spot is no longer visible. For more quantitative analysis, HPLC or NMR of aliquots can be used.[6][7]

Q: What are the key safety precautions when working with methanesulfonyl chloride (MsCl)? A: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator (causes tearing).[2][3] It reacts exothermically with nucleophiles, including water.[2] Always handle MsCl in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent (like a dilute solution of sodium bicarbonate) readily available in case of spills.

Data Presentation & Protocols

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Value | Rationale |

| (S)-BINOL | 1.0 eq | Limiting Reagent |

| Methanesulfonyl Chloride | 2.2 - 2.4 eq | Ensures complete reaction of both hydroxyl groups. |

| Triethylamine | 2.5 - 3.0 eq | Neutralizes the 2 eq of HCl produced and deprotonates BINOL. |

| Solvent | Anhydrous Dichloromethane | Good solubility for reactants; relatively unreactive. |

| Temperature | 0 °C to Room Temperature | Initial cooling prevents side reactions; warming may be needed for completion.[4] |

| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |

Experimental Protocol: Synthesis of (S)-BINOL Dimethanesulfonate

This protocol is a general guideline and may require optimization based on specific lab conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-BINOL (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (approx. 0.1-0.2 M concentration relative to BINOL) and triethylamine (2.5 eq).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath with gentle stirring.

-

Reagent Addition: In a separate flame-dried flask, prepare a solution of methanesulfonyl chloride (2.2 eq) in a small amount of anhydrous dichloromethane. Add this MsCl solution dropwise to the stirred BINOL solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0 °C. Monitor the reaction progress by TLC every 30 minutes. If the reaction is sluggish, allow the ice bath to expire and stir at room temperature for an additional 1-2 hours until the starting material is consumed.[4]

-

Workup:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by recrystallization from a dichloromethane/hexanes mixture or by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of (S)-BINOL dimethanesulfonate.

Diagram 2: Troubleshooting Flowchart for Low Yield

Caption: A logical guide for troubleshooting low reaction yields.

References

- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

- BenchChem. Common side reactions of (2-bromophenyl)methanesulfonyl chloride and how to avoid them.

- Wikipedia. Methanesulfonyl chloride.

- Reddit r/Chempros.

- Pu, L. Regioselective Substitution of BINOL.

- Akiyama, T. et al. Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis.

- BenchChem.

- Organic Syntheses. Procedure for Asymmetric Michael Addition.

- Pu, L. Regioselective Substitution of BINOL. ACS Chemical Reviews.

- Organic Syntheses. Resolution of 1,1'-Bi-2-naphthol.

- Organic Syntheses. (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol [(S)-H8BINOL].

- ECHEMI. Why do tosylation and mesylation of alcohols follow different mechanisms?.

- Gernon, M. D. et al. Methanesulfonic acid (MSA)

- Wikipedia. 1,1′-Bi-2-naphthol.

- Organic Syntheses. Methanesulfonyl chloride.

- Organic Synthesis.

- BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- MDPI.

- National Institutes of Health. A New Method for the Synthesis of H4-BINOL.

- National Institutes of Health. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR)

- TCI Chemicals. Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA).

- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.

- Common Organic Chemistry. Methanesulfonyl Chloride.

- Sigma-Aldrich.

- Google Patents.

- Royal Society of Chemistry.

- ResearchGate. A new method for the synthesis of H(4)-BINOL.

- UVicSpace.

- Google Patents.

- National Institutes of Health. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs.

- PubMed. Analytical Methods for the Monitoring of Solid Phase Organic Synthesis.

- Emerging Standards.

- PubMed.

Sources

- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 7. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enantioselective Cross-Coupling of BINOL Mesylates

Status: Operational Ticket ID: BINOL-MS-EE-001 Subject: Troubleshooting Enantiomeric Excess (ee) Erosion in C–O Activation/Coupling Assigned Specialist: Senior Application Scientist, Chiral Catalysis Unit

Executive Summary

You are likely encountering "ee erosion" (racemization) during the transition-metal catalyzed cross-coupling of enantiopure BINOL bis-mesylates (or mono-mesylates). Unlike standard alkylations, this reaction involves C–O bond activation (usually via Nickel or Palladium) which temporarily lowers the rotational barrier of the biaryl axis.

If your product shows low ee, the chiral information is likely being lost during the oxidative addition step or due to a thermal rotation of the metallated intermediate before the new bond is formed.

Part 1: Diagnostic Workflow (Visual Guide)

Before adjusting parameters, identify the failure mode using this logic tree.

Figure 1: Diagnostic decision tree for isolating the cause of racemization in atropisomeric cross-coupling.

Part 2: Technical Deep Dive & Solutions

1. The Mechanism of Failure: Why does the Axis Spin?

In a standard BINOL mesylate, the bulky sulfonate groups prevent rotation around the 1,1'-bond (atropisomerism). However, during cross-coupling (e.g., Kumada or Suzuki), the metal (M) inserts into the C–O bond.

-

The Problem: The C–Metal bond length (approx. 1.9–2.0 Å for Ni/Pd) is significantly longer than the original C–O bond (1.4 Å). This "loosens" the steric lock, lowering the rotation barrier (

). -

The Consequence: If the lifetime of the oxidative addition intermediate (

) is long, or if the temperature is high, the molecule rotates before the nucleophile arrives, leading to a racemic product.

2. Catalyst Selection: Nickel vs. Palladium

Mesylates are "hard" electrophiles compared to triflates. They often require Nickel (Ni) for activation, but Ni poses higher risks for ee erosion than Palladium (Pd).

| Feature | Nickel (Ni) | Palladium (Pd) |

| Reactivity | High (Activates Mesylates easily) | Lower (Often struggles with Mesylates) |

| Mechanism | Often Radical/SET (Single Electron Transfer) | Polar (Two-electron pathway) |

| Racemization Risk | High (Radical intermediates lose stereochem) | Moderate (Mainly steric rotation) |

| Recommendation | Use only if Pd fails; requires bulky ligands. | Preferred for stereoretention. |

Corrective Action: If using Ni(cod)₂ or NiCl₂(dppe) and observing low ee, switch to a Palladium-catalyzed system if the mesylate reactivity permits (e.g., using Buchwald biaryl phosphines like SPhos or XPhos which can activate mesylates without radical pathways).

3. Ligand Engineering: The "Straitjacket" Effect

Using monodentate ligands (like PPh₃) is the most common cause of failure. Monodentate ligands allow the metal complex to adopt a geometry where the biaryl axis can rotate.

-

Solution: Use Bidentate Phosphines with a large bite angle. These ligands "strap" the metal to the biaryl, creating a rigid scaffold that prevents rotation during the catalytic cycle.

-

Top Recommendations:

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene): Large bite angle, excellent for preventing rotation.

-

dppe (1,2-Bis(diphenylphosphino)ethane): Tighter bite, often used in Ni-catalyzed Kumada couplings to preserve chirality.

-

4. Nucleophile & Base Effects

-

Kumada Coupling (Grignard): Highly basic. Can deprotonate the 2'-position or cause background racemization.

-

Fix: Add the Grignard slowly (syringe pump) at low temperature (-20°C to 0°C).

-

-

Suzuki Coupling (Boronic Acid): Requires aqueous base.

-

Fix: Use mild bases like K₃PO₄ instead of hydroxides/alkoxides. Strong bases at high heat promote racemization.

-

Part 3: Optimized Protocol (Self-Validating)

This protocol is designed for the Nickel-Catalyzed Kumada Coupling of BINOL Bis-Mesylate with stereoretention.

Reagents:

-

Substrate: (R)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl (>99% ee)

-

Catalyst: NiCl₂(dppe) (5 mol%)

-

Nucleophile: Phenylmagnesium bromide (PhMgBr)

-

Solvent: Anhydrous THF (Degassed)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times. Rationale: Oxygen promotes radical pathways that destroy ee.

-

Loading: Add (R)-BINOL bis-mesylate (1.0 equiv) and NiCl₂(dppe) (0.05 equiv). Add THF (0.1 M concentration).

-

Temperature Control: Cool the mixture to 0°C (ice bath).

-

Checkpoint: Do not run at reflux. The activation energy for mesylate cleavage is accessible at 0–25°C with Ni; higher temps only serve to rotate the axis.

-

-

Nucleophile Addition: Add PhMgBr (2.5 equiv) dropwise over 30 minutes.

-

Visual Cue: Solution should turn from orange/yellow to dark red/brown (active Ni(0) species).

-

-

Quench: Once TLC shows consumption, quench immediately with dilute HCl at 0°C. Prolonged exposure to Mg salts can cause isomerization.

-

Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Success Metric: Product ee should be >95%. If <90%, lower temp to -20°C.

-

Part 4: Frequently Asked Questions (FAQs)

Q1: My starting material is 99% ee, but the product is 0% ee (racemic). What happened? A: You likely operated above the isokinetic temperature of the metallated intermediate. The metal inserted, the axis rotated freely, and then the coupling occurred.

-

Fix: Switch to a ligand with a larger steric bulk (e.g., dppf) and lower the reaction temperature. If using Nickel, you may be triggering a radical scrambling mechanism; try adding a radical scavenger (like styrene) to see if it inhibits the reaction—if it does, you have a radical problem.

Q2: Can I use BINOL Triflates instead of Mesylates to improve ee? A: Yes. Triflates are much more reactive (better leaving groups). This allows you to run the reaction at lower temperatures (often -78°C to -40°C) and use Palladium instead of Nickel. Lower temperature is the best defense against racemization.

Q3: Does the solvent matter? A: Absolutely. Non-polar solvents (Toluene) often stabilize the tight ion pairs in the transition state better than polar coordinating solvents (DMF), which can dissociate ligands and allow rotation. For Kumada, use THF or Ether. For Suzuki, try Toluene/Water mixtures rather than DMF.

References

-

Mechanistic Insight into Biaryl Rotation

-

Nickel-Catalyzed Cross-Coupling & Racemization

-

General Atropisomer Stability

- Title: "BINOL: A Versatile Chiral Reagent" (Review of stability and functionaliz

- Source: Chemical Reviews (ACS)

-

URL:[Link]

-

Stereoselective Cross-Coupling Protocols

- Title: "Synthesis of Atropisomerically Defined, Highly Substituted Biaryl Scaffolds" (Suzuki coupling without racemiz

- Source: NIH / PubMed Central

-

URL:[Link]

Sources

Technical Support: Stability & Isolation of Binaphthyl Dimethanesulfonates

Ticket ID: #BINOL-MS-001 Status: Open Subject: Preventing Hydrolysis During Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing hydrolysis of 1,1'-binaphthyl-2,2'-diyl dimethanesulfonate (BINOL-dimesylate) during workup. While aryl mesylates are generally more robust than their alkyl counterparts, the steric strain of the binaphthyl system combined with nucleophilic catalysis by residual base (pyridine/triethylamine) often leads to premature cleavage of the sulfonate ester.

This guide provides a root-cause analysis and a revised "Cold-Acid-Buffer" isolation protocol designed to eliminate the specific conditions that trigger this hydrolysis.

The "Hidden Enemy": Nucleophilic Catalysis

Why is my product hydrolyzing even in mild base?

The most common cause of failure is not the strength of your aqueous base, but the presence of residual amine base (Pyridine, DMAP, or Et

The Mechanism: In a biphasic workup, unprotonated pyridine acts as a nucleophilic catalyst. It attacks the sulfur center of the mesylate, forming a highly reactive sulfonylpyridinium intermediate . This intermediate is orders of magnitude more electrophilic than the mesylate itself and is rapidly hydrolyzed by water or hydroxide, regenerating the phenol (BINOL).

Visualizing the Failure Mode

The following diagram illustrates how residual pyridine creates a "hydrolysis loop" that destroys your product.

Figure 1: Mechanism of pyridine-catalyzed hydrolysis of aryl sulfonates during aqueous workup.

Optimized Protocol: The "Cold-Acid-Buffer" Method

To prevent hydrolysis, you must break the catalytic cycle by removing the amine base before exposing the mixture to nucleophilic water/base.

Reagents Required:

-

Quench Buffer: 1M HCl or 10% Citric Acid (Preferred for acid-sensitive substrates).

-

Neutralization: Saturated NaHCO

(Cold). -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure

| Step | Action | Technical Rationale |

| 1. Cool Down | Cool reaction mixture to 0°C in an ice bath. | Reduces kinetic energy; slows down any background hydrolysis rates. |

| 2. Acid Wash (CRITICAL) | Dilute with DCM. Wash the organic layer twice with cold 1M HCl (or 10% Citric Acid). | Protonates pyridine/TEA into water-soluble salts (pyridinium chloride). This removes the catalyst from the organic phase. |

| 3. Phase Check | Check TLC of the organic layer. | Ensure no starting material (BINOL) is forming. The spot should remain as the less polar mesylate. |

| 4. Neutralize | Wash organic layer with cold saturated NaHCO | Neutralizes residual acid. Since the catalyst (pyridine) is gone, the mesylate is stable to mild bicarbonate. |

| 5. Brine & Dry | Wash with brine, dry over Na | Magnesium sulfate (MgSO |

Troubleshooting Guide (Diagnostic Matrix)

Use this table to diagnose specific issues observed during your experiment.

| Symptom | Probable Cause | Corrective Action |

| TLC shows BINOL spot immediately after quench. | Exotherm during quench hydrolyzed the ester. | Action: Quench slower at 0°C. Use dilute acid instead of water initially to dissipate heat and protonate base simultaneously. |

| Product decomposes on Silica Gel column. | Silica acidity is cleaving the sulfonate. | Action: Pre-treat silica gel with 1% Et |

| Yield is low; aqueous layer is cloudy. | Formation of "Rag layer" or emulsion preventing separation. | Action: Filter the biphasic mixture through a Celite pad to break emulsions. Do not wait; prolonged contact with water increases hydrolysis risk. |

| Product turns pink/red upon drying. | Oxidation of trace phenols (hydrolysis products). | Action: Your workup failed to remove all phenol. Recrystallize immediately from Toluene/Heptane. |

Workflow Visualization

Follow this decision tree to ensure process integrity.

Figure 2: Decision tree for the isolation of hydrolytically sensitive sulfonates.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to remove the excess methanesulfonyl chloride (MsCl)?